molecular formula C9H11Cl2NO B6602830 5-chloro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride CAS No. 2060000-36-2

5-chloro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride

Cat. No.: B6602830
CAS No.: 2060000-36-2
M. Wt: 220.09 g/mol
InChI Key: CDCZCYCKUAXDLZ-UHFFFAOYSA-N
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Description

5-chloro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride is a chemical compound that belongs to the class of benzopyrans It is characterized by the presence of a chlorine atom at the 5th position, an amine group at the 3rd position, and a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-chloro-3,4-dihydro-2H-1-benzopyran.

    Amination: The key step involves the introduction of an amine group at the 3rd position. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-chloro-3,4-dihydro-2H-1-benzopyran-3-one, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-chloro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including its role as a precursor for drug development.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It serves as an intermediate in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The chlorine atom may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-3,4-dihydro-2H-1-benzopyran-4-amine
  • 5-chloro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid
  • 3,4-dihydro-2H-1-benzopyran-3-amine

Uniqueness

5-chloro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and stability. This makes it distinct from other benzopyran derivatives and suitable for specific applications in research and industry.

Properties

IUPAC Name

5-chloro-3,4-dihydro-2H-chromen-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO.ClH/c10-8-2-1-3-9-7(8)4-6(11)5-12-9;/h1-3,6H,4-5,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCZCYCKUAXDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C(=CC=C2)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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